N-(4-(1H-Imidazo(4,5-B)phenazin-2-YL)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(1H-Imidazo(4,5-B)phenazin-2-YL)phenyl)acetamide is a complex organic compound with the molecular formula C21H15N5O This compound is notable for its unique structure, which includes an imidazo-phenazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(1H-Imidazo(4,5-B)phenazin-2-YL)phenyl)acetamide typically involves the reaction of 2-hydroxy aromatic aldehydes with phenazine-2,3-diamines in the presence of manganese (III) acetate at room temperature. This one-pot process yields the desired compound in 80-85% yield .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
N-(4-(1H-Imidazo(4,5-B)phenazin-2-YL)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a wide range of substituted derivatives.
Scientific Research Applications
N-(4-(1H-Imidazo(4,5-B)phenazin-2-YL)phenyl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-(1H-Imidazo(4,5-B)phenazin-2-YL)phenyl)acetamide involves its interaction with specific molecular targets and pathways. For example, its coordination with metal ions like uranyl and copper can lead to changes in fluorescence properties, which can be used for imaging and detection purposes . Additionally, its potential anti-inflammatory and anti-tumor activities may involve interactions with specific enzymes and receptors in biological systems .
Comparison with Similar Compounds
N-(4-(1H-Imidazo(4,5-B)phenazin-2-YL)phenyl)acetamide can be compared with other similar compounds, such as:
2-(1H-Imidazo(4,5-B)phenazin-2-YL)phenol: This compound has a similar imidazo-phenazine core but differs in the functional groups attached to the core.
Pyrazino(2,3-B)phenazine derivatives: These compounds have a similar phenazine core but differ in the substituents and overall structure.
The uniqueness of this compound lies in its specific structure and the resulting properties, such as its fluorescence and potential biological activities.
Properties
CAS No. |
114992-02-8 |
---|---|
Molecular Formula |
C21H15N5O |
Molecular Weight |
353.4 g/mol |
IUPAC Name |
N-[4-(10H-imidazo[4,5-b]phenazin-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C21H15N5O/c1-12(27)22-14-8-6-13(7-9-14)21-25-19-10-17-18(11-20(19)26-21)24-16-5-3-2-4-15(16)23-17/h2-11,23H,1H3,(H,22,27) |
InChI Key |
UQXOQJJNUHDELV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=NC3=CC4=NC5=CC=CC=C5NC4=CC3=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.